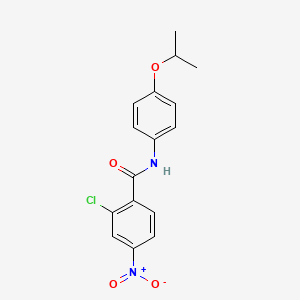
2-chloro-N-(4-isopropoxyphenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of nitrobenzamide derivatives often involves multi-step chemical processes that include nitration, chlorination, and amide formation. While specific synthesis details for 2-chloro-N-(4-isopropoxyphenyl)-4-nitrobenzamide are not readily available, related compounds have been synthesized through methods such as the acylation of nitrophenyl compounds, followed by the introduction of chloro and isopropoxy groups (Samimi, 2016). These methods highlight the complexity and precision required in synthesizing specific nitrobenzamide derivatives.
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives is critical in determining their chemical behavior and potential applications. X-ray crystallography and NMR spectroscopy are commonly used to characterize these compounds, providing insights into their crystal lattice, molecular geometry, and electronic structure (Karabulut et al., 2014). Such analyses can reveal the presence of hydrogen bonding, pi-pi stacking, and other intermolecular interactions that stabilize the compound's structure and influence its reactivity.
Chemical Reactions and Properties
Nitrobenzamide derivatives participate in various chemical reactions, including reduction, nucleophilic substitution, and conjugation. These reactions can alter the compound's functional groups, leading to changes in its chemical properties and biological activity. For example, the reduction of nitro groups to amino groups can significantly impact the compound's reactivity and potential as a pharmaceutical agent (Palmer et al., 1995).
Propiedades
IUPAC Name |
2-chloro-4-nitro-N-(4-propan-2-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10(2)23-13-6-3-11(4-7-13)18-16(20)14-8-5-12(19(21)22)9-15(14)17/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJKFVCBVPQWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-isopropoxyphenyl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(phenylsulfonyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5625115.png)
![N-[2-(1-piperidinyl)-2-(3-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5625127.png)
![2-[1-hydroxy-3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5625137.png)

![N-cyclohexyl-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5625147.png)

![3,5-dimethyl-7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5625161.png)
![4-{[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5625162.png)
![2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5625169.png)

![4-{[5-(2-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5625186.png)

![4-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol](/img/structure/B5625202.png)